molecular formula C20H22N2OS B4162254 N-(3,3-dimethylbutan-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide

N-(3,3-dimethylbutan-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B4162254
M. Wt: 338.5 g/mol
InChI Key: FFHFSVGARUCBTM-UHFFFAOYSA-N
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Description

N-(3,3-dimethylbutan-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a complex organic compound that features a quinoline core structure substituted with a thienyl group and a trimethylpropyl group

Properties

IUPAC Name

N-(3,3-dimethylbutan-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2OS/c1-13(20(2,3)4)21-19(23)15-12-17(18-10-7-11-24-18)22-16-9-6-5-8-14(15)16/h5-13H,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHFSVGARUCBTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethylbutan-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the thienyl and trimethylpropyl groups through a series of substitution and coupling reactions.

    Starting Material: The synthesis begins with 4-quinolinecarboxylic acid.

    Thienyl Group Introduction: The thienyl group can be introduced via a Suzuki coupling reaction using a thienyl boronic acid and a suitable palladium catalyst.

    Trimethylpropyl Group Introduction: The trimethylpropyl group can be introduced through an alkylation reaction using 1,2,2-trimethylpropyl bromide and a strong base such as sodium hydride.

    Amidation: The final step involves the formation of the amide bond by reacting the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethylbutan-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline ring can be reduced under catalytic hydrogenation conditions to form tetrahydroquinoline derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the quinoline and thienyl rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline and thienyl derivatives.

Scientific Research Applications

N-(3,3-dimethylbutan-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of N-(3,3-dimethylbutan-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the thienyl and trimethylpropyl groups may enhance binding affinity and specificity. This compound may inhibit certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-thienyl)-4-quinolinecarboxamide: Lacks the trimethylpropyl group, which may affect its binding properties and biological activity.

    N-(1,2,2-trimethylpropyl)-4-quinolinecarboxamide: Lacks the thienyl group, which may influence its electronic properties and reactivity.

Uniqueness

N-(3,3-dimethylbutan-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is unique due to the combination of the thienyl and trimethylpropyl groups on the quinoline core. This structural arrangement provides distinct electronic and steric properties, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,3-dimethylbutan-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide
Reactant of Route 2
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N-(3,3-dimethylbutan-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide

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